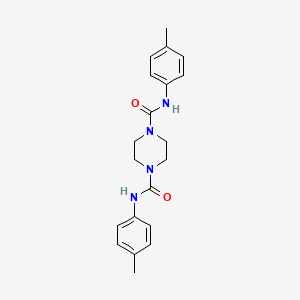

N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

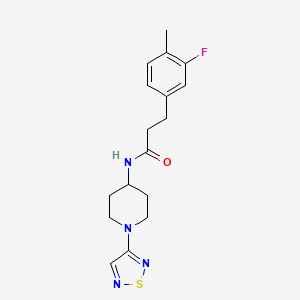

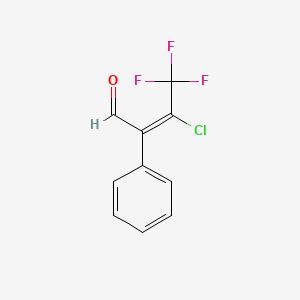

“N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide” is a chemical compound with the molecular formula C20H24N4O2 . It is also known as N1,N4-bis(4-methylphenyl)piperazine-1,4-dicarboxamide .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H24N4O2 . It contains 20 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources . These properties can be determined through experimental methods.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

As Catalysts in Organic Reactions : N-formamides derived from piperazine have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts have shown remarkable selectivity and high yields for a broad range of substrates (Wang, Cheng, Wu, Wei, & Sun, 2006).

In Carbonylation Reactions : Piperazine derivatives have been used in carbonylation reactions to yield corresponding formamides. This process involves catalysis by ruthenium clusters and works with carbon monoxide or a mixture of carbon dioxide and hydrogen (Süss-Fink, Langenbahn, & Jenke, 1989).

Medicinal Chemistry Applications

Potential Therapeutic Agents : Piperazine derivatives have been synthesized and evaluated for potential therapeutic applications, such as in Alzheimer's disease. These compounds have shown enzyme inhibition activity, particularly against butyrylcholinesterase (Hussain et al., 2016).

Synthesis of Anti-inflammatory Agents : Piperazine derivatives have been used in the synthesis of compounds with potent anti-inflammatory activity. For example, compounds synthesized with piperidine and phthalimide showed significant anti-inflammatory effects in a rat paw edema model (Rajasekaran, Sivakumar, & Jayakar, 1999).

Inhibitors of Soluble Epoxide Hydrolase : Triazine-piperidine carboxamide derivatives have been discovered as inhibitors of soluble epoxide hydrolase. These compounds have shown promise for in vivo investigations in various disease models (Thalji et al., 2013).

Brain-Specific Delivery of Radiopharmaceuticals : Piperidine-4-carboxamide derivatives have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals. This technique could be useful for measuring cerebral blood perfusion (Tedjamulia, Srivastava, & Knapp, 1985).

In Synthesis of Polyamides : Piperazine derivatives have been utilized in the synthesis of polyamides containing biologically relevant molecules like theophylline and thymine. These polyamides are soluble in various solvents and could have applications in drug delivery systems (Hattori & Kinoshita, 1979).

Safety and Hazards

Propiedades

IUPAC Name |

1-N,4-N-bis(4-methylphenyl)piperazine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-15-3-7-17(8-4-15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTQLUJPEWRMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)

![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)

![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)